N-(3-chloro-4-fluorophenyl)-3-nitrobenzamide
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Overview
Description
N-(3-chloro-4-fluorophenyl)-3-nitrobenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a nitro group at the 3-position of the benzamide ring, along with chloro and fluoro substituents on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-3-nitrobenzamide typically involves the reaction of 3-nitrobenzoyl chloride with 3-chloro-4-fluoroaniline. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the amide bond. The reaction conditions generally include:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: Room temperature to reflux
- Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-fluorophenyl)-3-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.
Substitution: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace these halogens under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide
Major Products
Reduction: N-(3-chloro-4-fluorophenyl)-3-aminobenzamide
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-(3-chloro-4-fluorophenyl)-3-nitrobenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-3-nitrobenzamide depends on its specific application. For instance, if used as an antimicrobial agent, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer research, it could interfere with cellular signaling pathways or induce apoptosis in cancer cells. The molecular targets and pathways involved would vary based on the specific biological context and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine: A compound with similar substituents but a different core structure, used as a positive allosteric modulator of metabotropic glutamate receptor 4.
N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine: Another related compound with applications in cancer research.
Uniqueness
N-(3-chloro-4-fluorophenyl)-3-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its nitro group, in particular, can be selectively reduced or modified, providing a versatile platform for the development of new derivatives with tailored properties.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFN2O3/c14-11-7-9(4-5-12(11)15)16-13(18)8-2-1-3-10(6-8)17(19)20/h1-7H,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DICLQAGVWPBNGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC(=C(C=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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